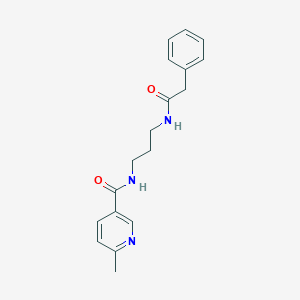
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide, also known as MPAP, is a synthetic compound that belongs to the group of nicotinamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and immunology.
Mécanisme D'action
The mechanism of action of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide is not fully understood, but it is believed to involve multiple pathways. 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. It also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Alzheimer's disease. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to enhance the immune response by regulating the production of cytokines and chemokines and enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications in various fields of medicine, which makes it a promising candidate for further research. However, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide research. In neuroscience, further studies are needed to investigate the potential therapeutic applications of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In cancer research, further studies are needed to investigate the potential use of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide as a chemotherapeutic agent or as an adjuvant therapy to enhance the efficacy of existing chemotherapy drugs. In immunology, further studies are needed to investigate the potential use of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide as an immunomodulatory agent to enhance the immune response against cancer and viral infections. Overall, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has the potential to be a promising therapeutic agent in various fields of medicine, and further research is needed to fully elucidate its potential.
Méthodes De Synthèse
The synthesis of 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide involves the reaction between 6-methyl-nicotinamide and 3-phenylacetylamino-propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in anhydrous dichloromethane or other suitable solvents. The product is then purified by column chromatography or recrystallization to obtain pure 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide.
Applications De Recherche Scientifique
6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In neuroscience, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to enhance memory and learning in animal models of Alzheimer's disease.
In cancer research, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
In immunology, 6-Methyl-N-(3-phenylacetylamino-propyl)-nicotinamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines. It has also been shown to enhance the activity of natural killer cells and T cells, which play a crucial role in the immune response against cancer and viral infections.
Propriétés
Formule moléculaire |
C18H21N3O2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
6-methyl-N-[3-[(2-phenylacetyl)amino]propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c1-14-8-9-16(13-21-14)18(23)20-11-5-10-19-17(22)12-15-6-3-2-4-7-15/h2-4,6-9,13H,5,10-12H2,1H3,(H,19,22)(H,20,23) |
Clé InChI |
OUJSMSFLPHKLQT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CC2=CC=CC=C2 |
Solubilité |
46.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)
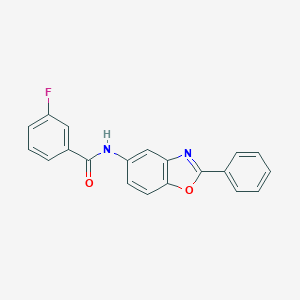
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)
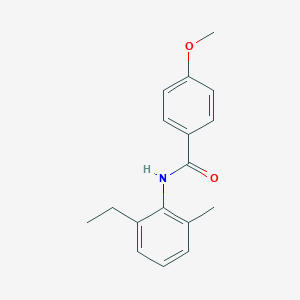
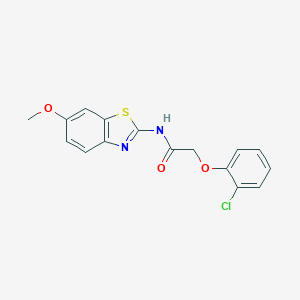
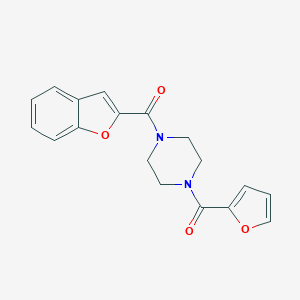
![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)